molecular formula C20H22N2 B14668845 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- CAS No. 38705-08-7

1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl-

Cat. No.: B14668845
CAS No.: 38705-08-7
M. Wt: 290.4 g/mol
InChI Key: LPJAFIHSDNKPEA-UHFFFAOYSA-N
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Description

1,3-Diazatricyclo(33113,7)decane, 5,7-diphenyl- is a complex organic compound with the molecular formula C20H22N2 This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic structure and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazatricyclo(3.3.1.13,7)decane: Lacks the phenyl groups, resulting in different chemical properties.

    Tricyclo(3.3.1.13,7)decane: A similar tricyclic structure but without nitrogen atoms.

    1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane: Contains additional nitrogen atoms, leading to different reactivity.

Uniqueness

1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- is unique due to the presence of phenyl groups at the 5 and 7 positions, which enhance its chemical diversity and potential applications. The combination of the tricyclic structure and phenyl groups makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

38705-08-7

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C20H22N2/c1-3-7-17(8-4-1)19-11-20(18-9-5-2-6-10-18)14-21(12-19)16-22(13-19)15-20/h1-10H,11-16H2

InChI Key

LPJAFIHSDNKPEA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CC1(CN(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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